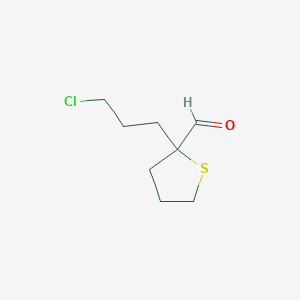

2-(3-Chloropropyl)thiolane-2-carbaldehyde

Description

Contextual Significance of Sulfur Heterocycles in Complex Molecular Architectures

Sulfur-containing heterocycles are a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.net The presence of a sulfur atom within a cyclic framework introduces unique electronic and steric properties that can profoundly influence the biological activity and physical characteristics of a molecule. Thiophene (B33073), a well-known aromatic sulfur heterocycle, is a constituent of numerous pharmaceuticals and organic electronic materials. While thiolane, the saturated counterpart of thiophene, is less explored, it provides a flexible, non-aromatic scaffold that can be functionalized to create three-dimensional molecular shapes of interest in drug discovery and catalysis.

Strategic Importance of Thiolane Core Systems in Chemical Building Blocks

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, serves as a crucial structural motif in a variety of natural products and synthetic compounds with significant biological activity. Its non-planar conformation allows for the precise spatial arrangement of substituents, which is a key factor in molecular recognition and binding to biological targets. The sulfur atom in the thiolane ring can also participate in non-covalent interactions and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical space accessible from this core structure.

Overview of Aldehyde Functionalities as Versatile Reactive Intermediates

The aldehyde group is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Aldehydes can be readily oxidized to carboxylic acids, reduced to primary alcohols, and can participate in a plethora of named reactions, including the Wittig, Grignard, and aldol (B89426) reactions. In the context of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, the aldehyde functionality serves as a primary handle for elaboration of the molecular framework.

Role of Halogenated Alkyl Chains in Directed Synthetic Pathways

The 3-chloropropyl substituent on the thiolane ring introduces another dimension of reactivity. The carbon-chlorine bond is polarized, rendering the terminal carbon atom electrophilic and susceptible to nucleophilic substitution reactions. wikipedia.orgchemistrysteps.com This allows for the introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides. Furthermore, the three-carbon chain provides the appropriate length for intramolecular cyclization reactions, offering a pathway to the synthesis of bicyclic and spirocyclic systems.

Scope and Objectives of Academic Research on this compound

Given the trifunctional nature of this compound, academic research is poised to explore its utility as a versatile building block in organic synthesis. Key objectives of such research would likely include:

The development of efficient synthetic routes to this compound itself.

The investigation of the chemoselective transformation of its functional groups.

Its application in the synthesis of novel heterocyclic scaffolds, including bicyclic and spirocyclic systems.

The exploration of the biological activity of the compounds derived from this versatile starting material.

The following sections will delve deeper into the potential chemical transformations of this compound, supported by analogous examples from the chemical literature.

Detailed Research Findings

Due to the limited direct literature on this compound, the following subsections present plausible synthetic transformations based on the known reactivity of its constituent functional groups. The data provided in the tables are illustrative and are based on analogous reactions reported for similar substrates.

Reactions of the Aldehyde Functionality

The aldehyde group is a versatile handle for a variety of chemical transformations.

The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a new set of functionalized thiolane derivatives.

| Reaction | Reagent | Product | Plausible Yield (%) |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | 85-95 |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2-(3-Chloropropyl)thiolan-2-yl)methanol | 90-98 |

Data is illustrative and based on analogous systems.

The aldehyde can undergo various C-C bond-forming reactions to extend the carbon skeleton.

| Reaction | Reagent | Product | Plausible Yield (%) |

| Wittig Reaction | Ph₃P=CH₂ | 2-(3-Chloropropyl)-2-vinylthiolane | 70-85 |

| Grignard Reaction | CH₃MgBr | 1-(2-(3-Chloropropyl)thiolan-2-yl)ethan-1-ol | 80-90 |

Data is illustrative and based on analogous systems.

Reactions of the Chloropropyl Chain

The terminal chloride of the propyl chain is a good leaving group in nucleophilic substitution reactions.

A variety of nucleophiles can displace the chloride to introduce new functional groups.

| Nucleophile | Reagent | Product | Plausible Yield (%) |

| Azide (B81097) | Sodium azide (NaN₃) | 2-(3-Azidopropyl)thiolane-2-carbaldehyde | 80-95 |

| Amine | Ammonia (NH₃) | 2-(3-Aminopropyl)thiolane-2-carbaldehyde | 60-75 |

| Cyanide | Sodium cyanide (NaCN) | 4-(2-Formylthiolan-2-yl)butanenitrile | 75-90 |

Data is illustrative and based on analogous systems.

Intramolecular Cyclization Reactions

The presence of both an aldehyde and a chloropropyl group allows for the possibility of intramolecular cyclization to form bicyclic structures. youtube.comyoutube.com

| Reaction Type | Conditions | Product | Plausible Yield (%) |

| Intramolecular Aldol-type Reaction | Strong base (e.g., LDA) followed by acid workup | Hexahydro-2H-thiopyrano[2,3-b]furan derivative | 50-70 |

| Intramolecular Grignard-type Reaction | Mg turnings, followed by intramolecular cyclization | Bicyclic alcohol derivative | 40-60 |

Data is illustrative and based on analogous systems.

Spectroscopic Data for Analogous Structures

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5-10.0 ppm |

| ¹H NMR | Methylene (B1212753) protons adjacent to chlorine (-CH₂Cl) | δ 3.5-3.7 ppm |

| ¹³C NMR | Aldehyde carbon (-CHO) | δ 195-205 ppm |

| ¹³C NMR | Carbon bearing chlorine (-CH₂Cl) | δ 40-50 ppm |

| IR | Aldehyde C=O stretch | 1720-1740 cm⁻¹ |

| IR | C-Cl stretch | 650-800 cm⁻¹ |

Data is illustrative and based on analogous systems.

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClOS |

|---|---|

Molecular Weight |

192.71 g/mol |

IUPAC Name |

2-(3-chloropropyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C8H13ClOS/c9-5-1-3-8(7-10)4-2-6-11-8/h7H,1-6H2 |

InChI Key |

HIYJMBOGQBSVSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CCCCl)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Chloropropyl Thiolane 2 Carbaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inairitilibrary.com For 2-(3-Chloropropyl)thiolane-2-carbaldehyde, the analysis focuses on strategically breaking key bonds to reveal plausible precursors.

Disconnection of the Thiolane Ring System

The central feature of the target molecule is the thiolane ring, a five-membered sulfur-containing heterocycle. A primary disconnection strategy involves breaking the carbon-sulfur bonds of the thiolane ring. This leads to a linear precursor containing a thiol at one end and a reactive functional group at the other, which can undergo an intramolecular cyclization. A logical disconnection would be at the C-S bonds, suggesting a precursor like 1-chloro-6-mercapto-4-formylheptane. However, a more synthetically viable approach involves a precursor that can form the ring and allow for subsequent functionalization.

Another key disconnection is at the C2-position, separating the carbaldehyde and the chloropropyl side chain from the thiolane backbone. This simplifies the target to a 2-substituted thiolane, a common structural motif.

Strategies for Introduction of the 2-Carbaldehyde Moiety

The introduction of the carbaldehyde (formyl) group at the C2 position is a critical transformation. A common and effective method for the formylation of substrates is lithiation followed by a reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com In the context of the thiolane ring, deprotonation at the C2 position, which is adjacent to the sulfur atom, would be facilitated, followed by quenching with DMF to yield the desired aldehyde.

Alternative formylation agents and reactions could also be considered, such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and DMF. wikipedia.org

Approaches for Integration of the 3-Chloropropyl Side Chain

The 3-chloropropyl side chain can be introduced through various alkylation strategies. A retrosynthetic disconnection of the C2-C(propyl) bond suggests a 2-lithiated thiolane intermediate and a suitable electrophile such as 1-bromo-3-chloropropane (B140262). This approach would involve the formation of the thiolane ring first, followed by deprotonation and subsequent alkylation.

Alternatively, the side chain can be incorporated into the precursor prior to the formation of the thiolane ring. This would involve starting with a molecule that already contains the chloropropyl group and then constructing the heterocyclic ring around it.

Precursor Design and Selection for Targeted Synthesis

Based on the retrosynthetic analysis, the rational design of precursors is paramount for an efficient synthesis of this compound.

Optimized Thiol Precursors for Intramolecular Cyclization

One of the most effective ways to form a thiolane ring is through the intramolecular cyclization of a linear thiol precursor. For the target molecule, a suitable precursor would be a halo-thiol. For instance, a 1,4-dihalide can be reacted with a sulfur source like sodium sulfide (B99878) to form the thiolane ring. Subsequent functionalization at the C2 position would then be necessary.

A more targeted approach would involve a precursor that already contains the necessary carbon skeleton. For example, a molecule with a terminal thiol and a leaving group at the 4-position of a heptanal (B48729) derivative could undergo intramolecular cyclization to form the substituted thiolane.

| Precursor Type | Structure | Rationale for Selection |

| Dihaloalkane | Cl-(CH₂)₄-Cl | Commercially available, allows for the formation of the basic thiolane ring. |

| Hydroxythiol | HS-(CH₂)₄-OH | The hydroxyl group can be converted to a leaving group for cyclization. |

| Unsaturated Thiol | HS-CH₂-CH=CH-CH₂-CH₂-Cl | Allows for ring formation via intramolecular hydrothiolation. |

Carboxylic Acid and Ester Precursors for Aldehyde Formation

The aldehyde functional group is often prepared by the reduction of a corresponding carboxylic acid or its ester derivative. Therefore, a key precursor could be 2-(3-Chloropropyl)thiolane-2-carboxylic acid or its methyl/ethyl ester. The synthesis would first focus on constructing this carboxylic acid derivative, followed by a controlled reduction to the aldehyde.

Several reagents can be employed for this reduction, such as diisobutylaluminium hydride (DIBAL-H) for the reduction of esters to aldehydes. The oxidation of a primary alcohol is another common route to aldehydes. smolecule.com Thus, 2-(3-Chloropropyl)-2-(hydroxymethyl)thiolane could also be a key intermediate.

| Precursor | Reagent for Aldehyde Formation | Reaction Conditions |

| 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Thionyl chloride, then H₂, Pd/BaSO₄ (Rosenmund reduction) | Anhydrous solvent, controlled temperature |

| Methyl 2-(3-Chloropropyl)thiolane-2-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), anhydrous conditions |

| [2-(3-Chloropropyl)thiolan-2-yl]methanol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | Anhydrous dichloromethane |

Halogenated Alkene or Alcohol Synthons for the Side Chain

The introduction of the 3-chloropropyl side chain at the C2 position of the thiolane ring is a critical step in the total synthesis of the target molecule. The use of halogenated alkene or alcohol synthons provides versatile and efficient pathways for this transformation. These synthons can be incorporated into the synthetic sequence either before or after the formation of the heterocyclic ring.

One common strategy involves the use of a primary alcohol that is later converted to the corresponding alkyl chloride. For instance, a precursor such as 2-(3-hydroxypropyl)thiolane-2-carbaldehyde (B13281742) can be synthesized and subsequently treated with a chlorinating agent. This approach allows for late-stage introduction of the halogen, which can be advantageous if the chloro group is not compatible with earlier reaction conditions. The conversion of the alcohol to the chloride can be achieved using various standard reagents.

Table 1: Comparison of Halogenated Synthons for Side Chain Installation

| Synthon Type | Example Reagent | Typical Reaction | Key Advantages |

|---|---|---|---|

| Halogenated Alcohol | Thionyl chloride (SOCl₂) | Nucleophilic Substitution | Mild conditions, high yields. youtube.com |

| Phosphorus trichloride (B1173362) (PCl₃) | Nucleophilic Substitution | Effective for primary and secondary alcohols. youtube.com | |

| Halogenated Alkene | N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | Can be used in halocyclization reactions. |

Total Synthesis Strategies for this compound

A convergent and efficient total synthesis of this compound relies on the strategic formation of the thiolane ring and the controlled introduction of the C2 substituents. The following sections detail key methodologies for achieving these synthetic goals.

The construction of the five-membered thiolane ring is the cornerstone of the synthesis. Several powerful methods have been developed for the formation of sulfur-containing heterocycles, each with its own merits regarding substrate scope, efficiency, and stereocontrol.

Intramolecular thioetherification is a direct and widely used method for forming cyclic thioethers like thiolane. This approach typically involves a linear precursor containing a thiol at one end and a suitable leaving group (e.g., a halide or tosylate) at the other. In the presence of a base, the thiol is deprotonated to form a thiolate, which then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to close the ring.

The efficiency of this cyclization is governed by several factors, including the length of the alkyl chain, the nature of the leaving group, and the reaction conditions. For the synthesis of a thiolane ring, a 4-carbon chain between the sulfur and the leaving group is required. While traditionally requiring strong bases, modern methods have been developed that can proceed under milder, and even base-free, conditions. nih.gov

Radical cyclization reactions offer a powerful alternative for the construction of sulfur heterocycles, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure.

For instance, a carbamoyl (B1232498) radical can initiate cyclization, providing access to functionalized sulfur heterocycles. chemistryviews.org Another approach involves the oxidative carbon-hydrogen bond cleavage of vinyl sulfides to form α,β-unsaturated thiocarbenium ions. nih.govacs.org These electrophilic intermediates can then couple with appended π-nucleophiles to yield sulfur-containing rings. nih.govacs.org The regioselectivity and stereoselectivity of these radical cyclizations can often be predicted and controlled based on the substitution patterns of the precursor.

Sulfur ylides are versatile reagents in organic synthesis and can be employed in annulation reactions to construct heterocyclic rings. researchgate.net These reactions involve the generation of a sulfur ylide, which then reacts with a suitable electrophile in a cycloaddition or cascade reaction sequence to form the desired ring system.

For example, a sulfide-catalyzed [2 + 1] annulation of para-quinone methides with bromides can be used to access spiro-cyclopropanyl-cyclohexadienones. dntb.gov.ua While this specific example does not form a thiolane, the underlying principle of using sulfur ylides to mediate ring formation is broadly applicable. researchgate.net Allylic sulfur ylides, for instance, can act as a 3-carbon component and a sulfur source in benzannulation reactions. rsc.org The development of catalytic and enantioselective versions of these reactions has significantly expanded their utility in the synthesis of complex, chiral sulfur-containing molecules.

The C2 carbon of this compound is a stereocenter. Therefore, controlling its absolute and relative configuration is a critical aspect of a successful total synthesis, particularly for applications where specific stereoisomers are required.

Achieving stereoselectivity can be approached in several ways. One method is to use a chiral starting material that already contains the desired stereochemistry, which is then carried through the synthetic sequence. Another approach is to employ a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

More advanced strategies involve the use of chiral catalysts to perform an enantioselective reaction. For example, a chiral chinchona-based squaramide catalyst has been used for the highly diastereoselective and enantioselective sulfa-Michael addition to cyclobutenes, demonstrating the potential for catalytic control in forming thio-substituted rings. nih.gov Similarly, organocatalytic methods involving chiral thioureas or phosphoric acids have been developed for enantioselective reactions with sulfur ylides. mdpi.com The choice of method will depend on the specific synthetic route and the desired level of stereochemical purity.

Table 2: Methodologies for Stereoselective Synthesis at C2

| Strategy | Description | Example | Potential Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Starting with a chiral amino acid or sugar. | High enantiomeric excess if stereocenter is preserved. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | Evans oxazolidinone auxiliary on a precursor molecule. | High diastereoselectivity, auxiliary must be removed later. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chinchona squaramide catalyzed Michael addition. nih.gov | High enantiomeric excess, atom economical. |

Stereoselective Control at the Chiral Thiolane C2 Position

Asymmetric Catalysis in Thiolane Ring Construction

Asymmetric catalysis offers an elegant and atom-economical approach to establishing stereocenters. For the synthesis of substituted thiolanes, organocatalysis and transition-metal catalysis have emerged as prominent strategies. These methods often involve the enantioselective construction of the thiolane ring from acyclic precursors.

Organocatalytic approaches frequently utilize chiral amines, thioureas, or phosphoric acids to catalyze key bond-forming reactions. For instance, a domino thia-Michael-Henry reaction, employing a combination of a Lewis acid and a base, can generate dynamic systems of multi-stereogenic thiolane derivatives. Subsequent kinetic resolution, often enzyme-catalyzed, can then selectively furnish a single enantiomer in high purity. While not specifically detailed for this compound, this methodology has been successfully applied to the synthesis of other substituted thiolanes, demonstrating its potential.

Transition-metal catalysis, particularly with metals like rhodium, copper, and palladium, provides another powerful avenue for asymmetric thiolane synthesis. Chiral ligands coordinated to these metals can induce high levels of enantioselectivity in cyclization reactions. For example, the asymmetric hydrogenation of unsaturated morpholines has been achieved with high efficiency using a bisphosphine-rhodium catalyst, suggesting that similar strategies could be adapted for the synthesis of chiral thiolane precursors. The development of catalytic asymmetric conjugate additions to cyclic enones has also proven effective in creating quaternary stereocenters, a principle that could be applied to precursors of the target molecule. nih.gov

Table 1: Comparison of Asymmetric Catalysis Strategies for Thiolane Synthesis

| Catalysis Type | Catalyst Examples | Key Reactions | Advantages | Challenges |

| Organocatalysis | Chiral amines, Thioureas, Phosphoric acids | Domino reactions, Michael additions | Metal-free, mild conditions | Catalyst loading, substrate scope |

| Transition-Metal Catalysis | Rhodium, Copper, Palladium complexes | Asymmetric hydrogenation, Cyclization | High turnover numbers, broad applicability | Metal contamination, ligand synthesis |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. rsc.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to direct the formation of the quaternary center at C2. For example, an auxiliary could be attached to a molecule that already contains the thiolane ring, guiding the diastereoselective alkylation at the C2 position. Alternatively, the auxiliary could be part of an acyclic precursor, influencing the stereochemical outcome of the ring-closing reaction.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved by taking advantage of existing stereocenters in the molecule or by employing chiral reagents. In the context of this compound, if a chiral precursor is used, its inherent chirality can direct the stereochemical outcome of subsequent reactions.

One potential diastereoselective approach involves the alkylation of a chiral 2-substituted thiolane derivative. For instance, a chiral thiolane bearing a removable group at the C2 position could be deprotonated to form a chiral enolate or a related nucleophilic species. The subsequent reaction with a 3-chloropropyl electrophile would then proceed with facial selectivity dictated by the existing stereocenter, leading to a diastereomerically enriched product. The efficiency of such an approach would depend on the ability to control the geometry of the intermediate nucleophile and the steric environment around the reaction center.

Chemoselective Functional Group Transformations

The synthesis of this compound also requires precise control over functional group manipulations, particularly the introduction of the aldehyde and the chloro functionalities.

Selective Oxidation/Reduction for Aldehyde Generation

The aldehyde group in the target molecule is typically introduced by the oxidation of a corresponding primary alcohol, 2-(3-chloropropyl)-2-(hydroxymethyl)thiolane. The key challenge in this step is to achieve selective oxidation of the primary alcohol without affecting the thioether linkage, which is susceptible to oxidation to a sulfoxide (B87167) or sulfone.

Several mild and selective oxidation methods are available for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is a widely used method that operates at low temperatures and is compatible with a variety of functional groups, including thioethers. pearson.com Similarly, the Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for converting primary alcohols to aldehydes. researchgate.net Both methods are known for their high yields and chemoselectivity, making them suitable choices for this critical step. It is crucial to perform these reactions under anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Table 2: Selective Oxidation Methods for Aldehyde Synthesis

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | Mild, high yield, compatible with thioethers | Formation of odorous dimethyl sulfide |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, selective, neutral pH | Reagent is expensive and potentially explosive |

Regioselective Halogenation of the Alkyl Chain

The introduction of the chlorine atom at the terminal position of the propyl side chain requires a regioselective halogenation strategy. Direct chlorination of an unactivated alkyl chain can be challenging due to the potential for reaction at multiple positions. orgoreview.com

Free-radical halogenation, often initiated by UV light or a radical initiator, can be employed. pearson.com However, the selectivity of this reaction is often low, leading to a mixture of isomers. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary, which would not favor chlorination at the desired terminal position of the propyl group.

A more controlled approach would involve the functionalization of a precursor with a leaving group at the terminal position, followed by nucleophilic substitution with a chloride source. For instance, a precursor with a terminal hydroxyl group on the propyl chain could be converted to a tosylate or mesylate, which can then be displaced by chloride ions. This two-step sequence offers excellent regiocontrol.

Alternatively, modern methods for selective C-H bond chlorination are being developed. For example, iron-complex catalyzed chlorination of unactivated C-H bonds has been reported, mimicking the action of halogenase enzymes. rsc.orgresearchgate.net These methods offer the potential for highly regioselective halogenation under mild conditions, although their applicability to the specific substrate of interest would require further investigation.

Process Optimization and Scalability Considerations

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions and consideration of scalability factors such as safety, cost, and environmental impact.

For the synthesis of this compound, key areas for process optimization include:

Catalyst Loading and Recycling: In catalytic asymmetric steps, minimizing the catalyst loading while maintaining high yield and enantioselectivity is crucial for cost-effectiveness. The development of methods for catalyst recovery and recycling is also a significant consideration.

Reagent Selection: Choosing readily available, less hazardous, and cost-effective reagents is paramount. For instance, while DMP is an excellent oxidizing agent, its cost and potential explosivity might make it less suitable for large-scale production compared to a Swern oxidation, despite the latter's drawback of producing malodorous byproducts.

Solvent Choice and Waste Management: The use of green and recyclable solvents is an important aspect of sustainable process chemistry. Minimizing the generation of waste streams and developing effective waste treatment protocols are essential for environmentally responsible manufacturing.

Reaction Time and Temperature: Optimizing reaction times and temperatures can significantly impact process efficiency and energy consumption.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, is critical to obtaining the final product with the required purity.

The industrial synthesis of heterocyclic aldehydes often involves adapting known laboratory procedures to a larger scale, which can present unique challenges. researchgate.net Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for many chemical processes, including those involving hazardous reagents or exothermic reactions.

Reaction Condition Screening for Maximized Yield and Purity

The optimization of any synthetic reaction is a critical step to ensure its efficiency and economic viability. For the proposed alkylation of a thiolane-2-carbaldehyde (B3046015) precursor, a systematic screening of reaction conditions would be essential to maximize the yield and purity of this compound. This process involves the methodical variation of key parameters to identify the optimal combination. numberanalytics.com The primary variables to consider in this context are the base, solvent, temperature, and the nature of the alkylating agent.

Key parameters for optimization include:

Base Selection: The choice of base is crucial for the efficient deprotonation of the C2-proton to form a reactive nucleophile (an enolate or a related species). The acidity of this proton is enhanced by both the adjacent aldehyde and sulfur atom. A range of bases with varying strengths, from moderate (e.g., potassium carbonate with a phase-transfer catalyst) to very strong (e.g., lithium diisopropylamide (LDA) or sodium hydride (NaH)), would be evaluated.

Temperature Control: The reaction temperature must be carefully controlled. Deprotonation with strong bases is often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. The subsequent alkylation step may proceed at this low temperature or require warming to room temperature to achieve a reasonable reaction rate.

Alkylating Agent: The electrophile would likely be a 1-halo-3-chloropropane, such as 1-bromo-3-chloropropane or 1-iodo-3-chloropropane. The iodide is typically more reactive but also more expensive. The concentration and rate of addition of the alkylating agent are also important variables to control to prevent side reactions like dialkylation.

A systematic approach, such as a Design of Experiments (DoE) methodology, could efficiently explore the interplay between these variables. beilstein-journals.org Below is an interactive data table representing a hypothetical screening process for this alkylation reaction.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Alkylating Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | LDA (1.1) | THF | -78 to 25 | 1-bromo-3-chloropropane | 4 | 75 | 90 |

| 2 | NaH (1.2) | DMF | 0 to 25 | 1-bromo-3-chloropropane | 6 | 68 | 85 |

| 3 | KHMDS (1.1) | THF | -78 | 1-iodo-3-chloropropane | 2 | 85 | 92 |

| 4 | K₂CO₃ (2.0) / TBAB (0.1) | Toluene | 80 | 1-bromo-3-chloropropane | 12 | 55 | 95 |

| 5 | LDA (1.1) | THF | -78 | 1-iodo-3-chloropropane | 2 | 82 | 94 |

This table is for illustrative purposes and represents a plausible outcome of a reaction screening process.

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and sustainable manufacturing processes. numberanalytics.com This involves a conscious effort to reduce waste, minimize energy consumption, and use less hazardous materials. frontiersin.org

Safer Solvents and Auxiliaries: Traditional organic solvents like THF and DMF pose environmental and health risks. A key green objective would be to replace them with more sustainable alternatives. neuroquantology.comwikipedia.org Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable feedstocks, could serve as a substitute for THF. numberanalytics.com Propylene carbonate is another green solvent that can be used for alkylation reactions, sometimes serving as both the solvent and the reagent. wikipedia.orgnih.gov The use of water as a solvent, facilitated by techniques like phase-transfer catalysis, represents an ideal green approach. wikipedia.orgwikipedia.org

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Phase-transfer catalysis (PTC) is particularly well-suited for the proposed alkylation. fzgxjckxxb.comdalalinstitute.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. wikipedia.orglittleflowercollege.edu.in This can eliminate the need for anhydrous conditions and strong, hazardous bases, allowing the use of milder bases like sodium or potassium carbonate. researchgate.net

| Green Chemistry Approach | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | THF, DMF (Petroleum-based, VOCs) | 2-MeTHF, Water, Propylene Carbonate | Reduced toxicity, biodegradability, renewable source. |

| Base Usage | LDA, NaH (Pyrophoric, requires anhydrous conditions) | K₂CO₃ with Phase-Transfer Catalyst | Improved safety, avoids cryogenic temperatures, reduces waste. researchgate.net |

| Energy Efficiency | Cryogenic (-78 °C) or high reflux temperatures | Reactions at or near ambient temperature | Lower energy consumption and associated costs. |

Atom Economy: The proposed direct alkylation synthesis is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. The main byproduct is the salt formed from the base's cation and the halide from the alkylating agent.

Continuous Flow Synthesis Adaptations for Production

For the large-scale production of this compound, adapting the synthesis from traditional batch processing to a continuous flow system offers significant advantages in terms of safety, efficiency, and consistency. labunlimited.commt.com Flow chemistry involves pumping reagents through a network of tubes and reactors, where the reaction occurs continuously. nih.gov

Key benefits of a continuous flow adaptation include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment. This is particularly advantageous when dealing with potentially exothermic alkylation reactions or when generating unstable intermediates like enolates, as it minimizes the risk of thermal runaway. mt.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for extremely efficient heat exchange. This enables precise temperature control, leading to fewer side products and higher purity. manetco.be

Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be adjusted quickly, allowing for rapid optimization. acs.org Scaling up production is often achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—which avoids the complex challenges of batch reactor scale-up. stolichem.com

A hypothetical flow setup would involve two separate streams: one containing the thiolane-2-carbaldehyde precursor and a base in a suitable solvent, and a second stream with the 1-halo-3-chloropropane alkylating agent. These streams would be combined in a micromixer before entering a heated or cooled reactor coil to achieve the desired residence time for the reaction to complete. The output stream could then be directed to an in-line purification module, such as a liquid-liquid extractor or a column with a scavenger resin, to remove byproducts and unreacted starting materials. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes. acs.org |

| Heat Transfer | Limited by reactor surface area | Excellent, enabling precise temperature control. manetco.be |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volumes. mt.com |

| Scalability | Requires re-optimization and new equipment | Linear scaling by time or numbering-up. stolichem.com |

| Product Consistency | Batch-to-batch variability | High consistency and reproducibility. labunlimited.com |

Challenges in Pilot Scale-Up of this compound

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant is a non-linear process fraught with challenges that can impact product quality, yield, and safety. epicsysinc.comasynt.com

Thermodynamics and Heat Management: Alkylation reactions are often exothermic. In a large batch reactor, the reduced surface-area-to-volume ratio makes heat dissipation inefficient. epicsysinc.com Failure to adequately control the temperature can lead to an increased rate of side reactions, degradation of the product, or a dangerous thermal runaway. This necessitates specialized reactor jackets and cooling systems.

Handling of Hazardous Materials: The synthesis involves chlorinated compounds and potentially strong bases. At the pilot scale, handling large quantities of corrosive chlorinating agents or pyrophoric bases requires stringent safety protocols and specialized equipment to ensure operator safety and prevent environmental release. prosim.netacsgcipr.org

Purification and Product Stability: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid or to polymerization, especially under thermal stress during distillation. mdpi.comnih.gov Purification at a large scale via chromatography is often economically unfeasible, necessitating the development of robust crystallization or extraction procedures. The presence of structurally similar impurities can make achieving high purity a significant challenge.

Continuous Flow Scale-Up Issues: While generally more straightforward than batch, scaling up a flow process presents its own set of challenges. Clogging of the reactor tubes can occur if any solid byproducts precipitate. acs.org Ensuring uniform flow distribution across multiple parallel reactors (numbering-up) can be complex and requires sophisticated engineering. stolichem.com The initial capital investment for pilot-scale flow equipment can also be substantial.

Advanced Reactivity and Mechanistic Studies of 2 3 Chloropropyl Thiolane 2 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The chemical behavior of 2-(3-Chloropropyl)thiolane-2-carbaldehyde is significantly influenced by its aldehyde functional group. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. masterorganicchemistry.com This inherent reactivity allows the aldehyde moiety to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidation reactions. smolecule.com The steric environment around the aldehyde, being attached to a quaternary carbon on the thiolane ring, may influence reaction rates but generally does not preclude these fundamental transformations.

Nucleophilic Addition Reactions at the Carbonyl Carbon

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C-O pi bond and the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields the final addition product. For this compound, these reactions provide a pathway to introduce a variety of functional groups and extend the carbon skeleton.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. These reactions are typically irreversible due to the high basicity of the nucleophiles. masterorganicchemistry.com The reaction of this compound with these reagents would proceed via nucleophilic addition to the carbonyl carbon, yielding a secondary alcohol where a new carbon-carbon bond is formed.

The Reformatsky reaction offers a milder alternative, utilizing an organozinc reagent, often called a Reformatsky enolate, which is generated in situ from an α-halo ester and zinc metal. wikipedia.org These organozinc reagents are less reactive than Grignard or organolithium reagents, which can be advantageous in complex molecules. wikipedia.org The reaction condenses aldehydes with α-halo esters to produce β-hydroxy esters. wikipedia.orgbeilstein-journals.org In the context of this compound, this reaction would yield a β-hydroxy ester derivative, expanding the molecular complexity.

| Reaction Type | Organometallic Reagent | Expected Product | Solvent | Plausible Yield (%) |

|---|---|---|---|---|

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-(2-(3-Chloropropyl)thiolan-2-yl)ethan-1-ol | THF | 85-95 |

| Organolithium Addition | n-Butyllithium (n-BuLi) | 1-(2-(3-Chloropropyl)thiolan-2-yl)pentan-1-ol | Hexane/THF | 80-90 |

| Reformatsky Reaction | Ethyl Bromoacetate / Zn | Ethyl 3-(2-(3-chloropropyl)thiolan-2-yl)-3-hydroxypropanoate | Toluene | 70-85 |

Aldol (B89426) and Knoevenagel reactions are fundamental carbon-carbon bond-forming condensation reactions involving aldehydes. The Aldol reaction involves the nucleophilic addition of an enolate ion (from another aldehyde or ketone) to the carbonyl group. In the case of this compound, which lacks α-hydrogens, it can only act as an electrophilic partner (an acceptor) in a crossed-Aldol reaction with an enolizable carbonyl compound.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. psu.edu This reaction is highly versatile for the synthesis of substituted alkenes. The reaction of this compound with compounds like malononitrile (B47326) or diethyl malonate would proceed through a Knoevenagel condensation, followed by dehydration, to yield a substituted alkene. nih.govmdpi.com The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. mdpi.com

| Reaction Type | Reagent | Catalyst | Expected Product | Plausible Yield (%) |

|---|---|---|---|---|

| Crossed-Aldol Reaction | Acetone | NaOH | 4-(2-(3-Chloropropyl)thiolan-2-yl)-4-hydroxybutan-2-one | 60-75 |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((2-(3-Chloropropyl)thiolan-2-yl)methylene)malononitrile | 80-95 |

| Knoevenagel Condensation | Diethyl Malonate | Piperidine/Acetic Acid | Diethyl 2-((2-(3-chloropropyl)thiolan-2-yl)methylene)malonate | 75-90 |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde produces a cyanohydrin. pressbooks.pub This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than HCN itself. libretexts.orgopenstax.org The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. openstax.org The cyanohydrin derived from this compound is a versatile intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. pressbooks.pubopenstax.org

Hemiacetal formation occurs through the nucleophilic addition of an alcohol to the carbonyl group of the aldehyde. libretexts.org This reaction is reversible and is typically catalyzed by either an acid or a base. libretexts.org The reaction involves the protonation of the carbonyl oxygen (in acid catalysis), followed by the attack of the alcohol. The product is a hemiacetal, which contains both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. Due to the reversibility, the formation of a stable hemiacetal usually requires driving the equilibrium, for instance, by using a large excess of the alcohol. libretexts.org

| Reaction Type | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Cyanohydrin Formation | NaCN, H₂SO₄ (in situ HCN) | 2-(2-(3-Chloropropyl)thiolan-2-yl)-2-hydroxyacetonitrile | Base-catalyzed; reversible; forms a versatile nitrile intermediate. libretexts.org |

| Hemiacetal Formation | Methanol (B129727) (CH₃OH), cat. HCl | (2-(3-Chloropropyl)thiolan-2-yl)(methoxy)methanol | Acid-catalyzed; reversible equilibrium. libretexts.org |

| Hemiacetal Formation | Ethanol (CH₃CH₂OH), cat. HCl | (2-(3-Chloropropyl)thiolan-2-yl)(ethoxy)methanol | Product is an intermediate in acetal (B89532) formation. libretexts.org |

Oxidation Pathways of the Aldehyde Group

The aldehyde group is readily susceptible to oxidation, a key transformation that converts it into a carboxylic acid. This process is fundamental in synthetic chemistry for increasing the oxidation state of a molecule.

A variety of reagents can selectively oxidize aldehydes to carboxylic acids without affecting other functional groups present in the molecule. For this compound, a key challenge is to perform this oxidation without affecting the sulfur atom of the thiolane ring or the alkyl chloride. Mild oxidizing agents are therefore preferred. Reagents such as potassium permanganate (B83412) (KMnO₄) under basic conditions, Tollens' reagent ([Ag(NH₃)₂]⁺), or buffered potassium dichromate can achieve this transformation. Modern methods employing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) offer high selectivity under mild conditions. organic-chemistry.org Another green chemistry approach involves using hydrogen peroxide with a catalyst, such as diphenyl diselenide, which can efficiently convert aldehydes to carboxylic acids. mdpi.com

| Oxidizing Agent/System | Product | Reaction Conditions | Selectivity Notes |

|---|---|---|---|

| KMnO₄, aq. NaOH | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Cold, dilute | Careful temperature control needed to avoid over-oxidation or side reactions. |

| Ag₂O (Tollens' Reagent) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Aqueous ammonia | Very mild and selective for aldehydes. |

| TEMPO, NaOCl | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | CH₂Cl₂/H₂O, pH ~9 | Highly selective for primary alcohols and aldehydes; catalytic. organic-chemistry.org |

| H₂O₂, (PhSe)₂ | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Aqueous, room temp | Environmentally benign method with good yields for various aldehydes. mdpi.com |

Baeyer-Villiger Oxidation and Related Processes

The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. wikipedia.orgsynarchive.com When applied to aldehydes, this reaction typically yields a carboxylic acid or a formate (B1220265) ester, depending on the reaction conditions and the specific peroxyacid used. chemistrysteps.comaklectures.com The reaction is initiated by the nucleophilic attack of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. nih.gov

This intermediate then undergoes a rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, cleaving the O-O bond. chemistrysteps.com The migratory aptitude of different groups is a key factor in determining the reaction's outcome. For aldehydes, the hydrogen atom has a very high migratory aptitude, generally higher than alkyl or aryl groups. chemistrysteps.com

In the case of this compound, the migrating group would be the aldehydic hydrogen. This migration results in the formation of a formate ester as an intermediate, which is often readily hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid, 2-(3-Chloropropyl)thiolane-2-carboxylic acid, and a carboxylic acid byproduct from the peracid. chemistrysteps.com The reaction is highly chemoselective for the aldehyde group under controlled conditions, leaving the thioether and chloropropyl moieties intact. However, stronger oxidizing conditions or excess peracid could lead to the oxidation of the sulfur atom. dicp.ac.cn

Table 1: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Expected Primary Product |

| m-CPBA (meta-Chloroperoxybenzoic acid) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid |

| Peracetic acid (CH₃CO₃H) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid |

| Hydrogen peroxide (H₂O₂) / Lewis Acid | 2-(3-Chloropropyl)thiolane-2-carboxylic acid |

Reduction Reactions of the Aldehyde Group

The aldehyde functional group is readily reduced to a primary alcohol. This transformation can be achieved through various methods, including the use of metal hydride reagents or catalytic hydrogenation.

Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this purpose. masterorganicchemistry.com

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. commonorganicchemistry.comecochem.com.co It readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com For this compound, treatment with NaBH₄ would selectively reduce the aldehyde to a primary alcohol, yielding (2-(3-Chloropropyl)thiolan-2-yl)methanol. NaBH₄ is generally not reactive enough to reduce the thioether or the alkyl chloride under standard conditions, making it an excellent choice for this specific transformation. commonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄. masterorganicchemistry.comadichemistry.com It must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water and other protic solvents. byjus.com LiAlH₄ reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. byjus.combloomtechz.com When reacting with this compound, LiAlH₄ will efficiently convert the aldehyde to the primary alcohol. While it typically does not reduce isolated thioethers, it is capable of reducing alkyl halides to alkanes, which could be a potential side reaction depending on the specific conditions.

Table 2: Comparison of Hydride Reagents for Aldehyde Reduction

| Reagent | Solvent | Reactivity | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones | (2-(3-Chloropropyl)thiolan-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces most polar functional groups; may reduce alkyl chloride | (2-(3-Chloropropyl)thiolan-2-yl)methanol |

Catalytic Hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is effective for the reduction of aldehydes to primary alcohols. However, catalytic hydrogenation can sometimes lead to side reactions. For instance, aggressive conditions (high pressure, high temperature) with catalysts like Raney nickel can cause desulfurization of the thiolane ring. wikipedia.org Similarly, palladium catalysts can sometimes facilitate the hydrogenolysis (reductive cleavage) of the carbon-halogen bond. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde.

Transfer Hydrogenation offers a milder alternative to using high-pressure hydrogen gas. nih.gov In this process, a hydrogen donor molecule, such as isopropanol, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst. rsc.orgresearchgate.net Ruthenium and iridium complexes are often employed as catalysts for this transformation. acs.org This method is generally highly chemoselective and can reduce the aldehyde in this compound to the corresponding alcohol with minimal side reactions involving the thioether or the alkyl chloride.

Table 3: Hydrogenation Methods for Aldehyde Reduction

| Method | Reagents | Expected Product | Potential Side Reactions |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | (2-(3-Chloropropyl)thiolan-2-yl)methanol | Dehalogenation, Desulfurization (under harsh conditions) |

| Transfer Hydrogenation | Isopropanol or Formic Acid, Ru or Ir catalyst | (2-(3-Chloropropyl)thiolan-2-yl)methanol | Generally minimal |

Formation of Cyclic and Acyclic Acetals, Thioacetals, and Imine Derivatives

The carbonyl group of the aldehyde is susceptible to nucleophilic addition, which can be utilized to form various derivatives. These reactions are often used to protect the aldehyde group during other synthetic transformations.

Acetals: In the presence of an acid catalyst, the aldehyde reacts reversibly with two equivalents of an alcohol to form an acetal. libretexts.orglibretexts.org If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. This reaction proceeds via a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal product, the water formed during the reaction is typically removed using a Dean-Stark apparatus or molecular sieves. Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed back to the aldehyde with aqueous acid.

Thioacetals: Analogous to acetal formation, aldehydes react with thiols in the presence of an acid catalyst to form thioacetals. khanacademy.org Using a dithiol like 1,2-ethanedithiol (B43112) results in a cyclic thioacetal. Thioacetals are particularly stable and resistant to a wider range of conditions than their oxygen-containing acetal counterparts, including acidic hydrolysis.

Imine Derivatives: Aldehydes react with primary amines under mildly acidic conditions (typically pH 4-5) to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org This reaction is reversible and can be driven to completion by removing water.

Table 4: Derivative Formation from the Aldehyde Group

| Derivative | Reagents | Product Functional Group | Key Features |

| Acetal (Acyclic) | 2 eq. Methanol (CH₃OH), H⁺ catalyst | -C(OCH₃)₂- | Stable to base, protecting group for aldehyde |

| Acetal (Cyclic) | Ethylene glycol, H⁺ catalyst | Dioxolane ring | Stable to base, protecting group for aldehyde |

| Thioacetal (Cyclic) | 1,2-Ethanedithiol, H⁺ catalyst | Dithiolane ring | Very stable protecting group |

| Imine | Primary Amine (R-NH₂), mild H⁺ | -C=N-R | C=N double bond, reversible formation |

Transformations Involving the Thiolane Ring System

Oxidation of the Thioether Sulfur to Sulfoxides and Sulfones

The sulfur atom in the thiolane ring is a nucleophilic center and can be readily oxidized. wikipedia.org The oxidation can be controlled to produce either a sulfoxide (B87167) or a sulfone, depending on the oxidant and the stoichiometry. researchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and sodium periodate (B1199274) (NaIO₄). organic-chemistry.org

Formation of Sulfoxide: The use of one molar equivalent of the oxidizing agent at controlled temperatures typically results in the formation of the corresponding sulfoxide, this compound 1-oxide. organic-chemistry.org This oxidation introduces a chiral center at the sulfur atom.

Formation of Sulfone: Employing an excess of the oxidizing agent (two or more equivalents) or using a stronger oxidant leads to further oxidation of the sulfoxide to the sulfone, this compound 1,1-dioxide. organic-chemistry.org

A key consideration in these reactions is chemoselectivity. When using a peroxyacid like m-CPBA, there is potential for a competitive Baeyer-Villiger oxidation of the aldehyde group. reddit.com To selectively oxidize the thioether without affecting the aldehyde, reagents like sodium periodate or a carefully controlled amount of hydrogen peroxide are often preferred.

Table 5: Selective Oxidation of the Thiolane Sulfur

| Oxidizing Agent | Stoichiometry (eq.) | Expected Product |

| Sodium Periodate (NaIO₄) | ~1 | This compound 1-oxide (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) | ~1 | This compound 1-oxide (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) or m-CPBA | >2 | This compound 1,1-dioxide (Sulfone) |

Stereoselective Oxidation Strategies

The presence of a sulfur atom and an aldehyde group in this compound offers two primary sites for oxidation. Stereoselective oxidation of the thiolane sulfur to a sulfoxide introduces a new chiral center, leading to the formation of diastereomers. The stereochemical outcome of this oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

For instance, the oxidation of 2-substituted thiolanes with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) often results in the formation of a mixture of cis- and trans-sulfoxides. The diastereoselectivity of this process is influenced by the steric bulk of the substituent at the C2 position. In the case of this compound, the bulky 2-(3-chloropropyl)-2-carbaldehyde group is expected to direct the oxidant to the less hindered face of the thiolane ring, potentially leading to a preference for one diastereomer.

Biocatalytic approaches, employing flavin-dependent monooxygenases (FDMOs), have emerged as powerful tools for the stereoselective oxidation of sulfides. nih.govnih.gov These enzymatic systems can exhibit high levels of enantioselectivity and diastereoselectivity, offering a promising strategy for the synthesis of enantioenriched sulfoxides derived from this compound. The active hydroperoxyflavin species within these enzymes is a mild oxidant, which can help to prevent overoxidation to the sulfone. nih.gov

The oxidation of the aldehyde moiety to a carboxylic acid can also be achieved using a variety of oxidizing agents. Due to the steric hindrance around the aldehyde group, harsher conditions may be required compared to unhindered aldehydes. The chemoselectivity of this oxidation in the presence of the reactive thiolane sulfur and chloropropyl side chain is a key challenge that needs to be carefully addressed through the selection of appropriate reagents and reaction conditions.

Table 1: Diastereoselectivity in the Oxidation of 2-Substituted Thiolanes This table presents representative data from studies on analogous 2-substituted thiolanes to illustrate the potential stereochemical outcomes in the oxidation of this compound.

| 2-Substituent | Oxidizing Agent | Solvent | Diastereomeric Ratio (cis:trans) |

| Methyl | m-CPBA | Dichloromethane | 55:45 |

| Phenyl | Sodium metaperiodate | Methanol/Water | 70:30 |

| tert-Butyl | Hydrogen peroxide/Acetic acid | Acetic acid | 85:15 |

Impact on Ring Conformation and Electronic Properties

The oxidation of the thiolane sulfur to a sulfoxide or sulfone has a profound impact on the conformation and electronic properties of the five-membered ring. The introduction of an oxygen atom on the sulfur changes its hybridization and introduces a dipole moment, which in turn alters the puckering of the thiolane ring.

The electronic properties of the thiolane ring are also significantly modified upon oxidation. The electron-withdrawing nature of the sulfoxide and sulfone groups reduces the electron density on the sulfur atom and the adjacent carbon atoms. This can influence the reactivity of the aldehyde group and the chloropropyl side chain, potentially altering their susceptibility to nucleophilic attack.

Ring-Opening and Rearrangement Reactions of the Thiolane Core

The thiolane ring in this compound, while generally stable, can undergo ring-opening reactions under specific acidic or basic conditions. These reactions are analogous to the well-studied ring-opening of other cyclic ethers and thioethers, such as epoxides and tetrahydrofuran. libretexts.orgkhanacademy.orgnih.gov

Under acidic conditions, the reaction is initiated by the protonation of the sulfur atom, which makes it a better leaving group. khanacademy.org A subsequent nucleophilic attack on one of the adjacent carbon atoms leads to the cleavage of a C-S bond and the opening of the ring. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric effects of the substituents. In the case of this compound, the presence of the electron-withdrawing aldehyde group at C2 may influence the site of nucleophilic attack.

Base-catalyzed ring-opening of thiolanes is less common and typically requires a strong base. The reaction would likely proceed via an elimination pathway, involving the deprotonation of a carbon atom adjacent to the sulfur, followed by the cleavage of a C-S bond. The presence of the aldehyde group in this compound could potentially facilitate this process by increasing the acidity of the proton at the C2 position.

The removal of the sulfur atom from the thiolane ring, known as desulfurization, is a useful synthetic transformation that can lead to a variety of acyclic products. A common reagent for this purpose is Raney nickel, a finely divided nickel catalyst saturated with hydrogen. masterorganicchemistry.comorganicreactions.org

The desulfurization of this compound with Raney nickel is expected to yield a mixture of products resulting from the cleavage of both C-S bonds and the reduction of the aldehyde group. The primary product would likely be an alcohol or an alkane, depending on the reaction conditions and the activity of the Raney nickel catalyst.

The product profile of the desulfurization reaction can provide valuable information about the structure of the starting material and the mechanism of the reaction. For example, the stereochemistry of the substituents on the resulting acyclic product can shed light on the stereochemistry of the starting thiolane.

Table 2: Product Profiles of Raney Nickel Desulfurization of Substituted Thiolanes This table provides examples from the literature on analogous compounds to predict the potential products from the desulfurization of this compound.

| Substrate | Product(s) | Yield (%) |

| 2-Methylthiolane | Pentane | >90 |

| 2-Phenylthiolane | 1-Phenylbutane | 85 |

| 2-Carboxythiolane | Pentanoic acid | 75 |

Metal Coordination and Chelation Properties of the Thiolane Sulfur

The sulfur atom in the thiolane ring of this compound possesses lone pairs of electrons and can act as a ligand, coordinating to a variety of transition metals. researchgate.netucj.org.uawikipedia.org The coordination chemistry of thiolanes and other thioethers is well-established, and these ligands are known to form stable complexes with metals such as palladium, platinum, gold, and rhodium. researchgate.netucj.org.ua

The coordination of the thiolane sulfur to a metal center can activate the molecule towards a range of chemical transformations. For example, metal coordination can facilitate the oxidative addition of one of the C-S bonds to the metal center, leading to ring-opening and the formation of new organometallic species.

Furthermore, the presence of the aldehyde and chloro functionalities in this compound raises the possibility of chelation, where the molecule acts as a bidentate or even a tridentate ligand, coordinating to the metal center through the sulfur atom, the aldehyde oxygen, and/or the chlorine atom. The formation of such chelate complexes can have a significant impact on the reactivity of the molecule, potentially enabling novel catalytic transformations.

Reactivity of the Chloropropyl Side Chain

The 3-chloropropyl side chain in this compound is a reactive functional group that can participate in a variety of nucleophilic substitution and elimination reactions. The reactivity of this side chain is influenced by the electronic properties of the thiolane ring and the other functional groups present in the molecule.

Nucleophilic substitution reactions on the chloropropyl side chain can be used to introduce a wide range of functional groups, such as amines, azides, cyanides, and alkoxides. The kinetics of these reactions are expected to follow a second-order rate law, characteristic of an SN2 mechanism. researchgate.net The rate of the reaction will depend on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent and the reaction temperature.

Elimination reactions of the chloropropyl side chain can lead to the formation of a cyclopropane (B1198618) ring or an alkene, depending on the reaction conditions and the base used. Intramolecular cyclization, involving the nucleophilic attack of the thiolane sulfur on the electrophilic carbon of the chloropropyl chain, could also be a possibility, leading to the formation of a bicyclic sulfonium (B1226848) salt. Such intramolecular reactions are often favored due to the proximity of the reacting centers.

Table 3: Kinetic Data for Nucleophilic Substitution on 3-Chloropropyl Substituted Heterocycles This table presents representative kinetic data for SN2 reactions on analogous systems to provide insight into the reactivity of the chloropropyl side chain in this compound.

| Substrate | Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| 1-(3-Chloropropyl)imidazole | Iodide | Acetone | 1.2 x 10⁻⁴ |

| 2-(3-Chloropropyl)pyridine | Azide (B81097) | DMF | 3.5 x 10⁻⁵ |

| 3-(3-Chloropropyl)thiophene | Cyanide | DMSO | 8.7 x 10⁻⁶ |

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The presence of a primary alkyl chloride on the propyl side chain makes this compound a versatile substrate for a range of nucleophilic substitution reactions. These transformations can proceed through either intramolecular or intermolecular pathways, leading to the formation of new cyclic systems or functionalized derivatives, respectively.

Intramolecular Cyclization to Form New Ring Systems

The spatial proximity of the electrophilic carbon bearing the chlorine atom and the nucleophilic centers within the molecule, particularly after the transformation of the aldehyde group, facilitates intramolecular cyclization. This process serves as a powerful tool for the construction of novel bicyclic ring systems containing the thiolane nucleus.

A notable example involves the conversion of the aldehyde to a nucleophilic species, which can then attack the chloropropyl chain. For instance, reduction of the aldehyde to the corresponding alcohol, followed by deprotonation, would generate an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction to form a fused tetrahydrofuran ring, yielding a thia-oxa bicyclic system. The reaction is expected to proceed via a Baldwin's rules-favored 5-exo-tet cyclization.

Similarly, reaction of the aldehyde with a suitable nitrogen nucleophile could lead to the formation of nitrogen-containing bicyclic structures. The diastereoselectivity of these cyclizations is of significant interest, as the pre-existing stereocenter at C2 of the thiolane ring can influence the stereochemical outcome of the newly formed ring junction.

While specific studies on this compound are not extensively documented, analogous systems provide valuable insights. For example, the diastereoselective synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides and aldehydes demonstrates the feasibility of such intramolecular substitutions. In these reactions, the formation of the tetrahydrofuran ring proceeds with high diastereoselectivity, which is attributed to a cyclic transition state during the initial aldol addition, followed by the intramolecular substitution. ysu.amfigshare.com

Table 1: Plausible Intramolecular Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reagents | Product | Ring System Formed |

| 2-(3-Chloropropyl)thiolan-2-yl)methanol | 1. NaH | 2. Heat | Thieno[2,3-b]dihydrofuran derivative |

| Imine from this compound | Base | Thieno[2,3-b]dihydropyrrole derivative |

Intermolecular Substitution with Various Heteronucleophiles

The 3-chloropropyl side chain readily undergoes intermolecular SN2 reactions with a variety of heteronucleophiles, allowing for the introduction of diverse functional groups. These reactions are typically carried out in polar aprotic solvents to enhance the rate of the SN2 pathway.

Common heteronucleophiles that can be employed include:

Azides: Reaction with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) provides a straightforward route to 2-(3-azidopropyl)thiolane-2-carbaldehyde. The azide functionality can subsequently be reduced to a primary amine or used in click chemistry reactions.

Alkoxides: Treatment with sodium alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) in methanol, leads to the corresponding ether, 2-(3-methoxypropyl)thiolane-2-carbaldehyde.

Thiolates: Nucleophilic substitution with thiolates, for instance, potassium thioacetate (B1230152) (KSAc), followed by hydrolysis, can be used to introduce a thiol group, yielding 2-(3-mercaptopropyl)thiolane-2-carbaldehyde.

The efficiency of these substitution reactions is dependent on the nature of the nucleophile, the reaction conditions, and the potential for competing elimination reactions.

Table 2: Representative Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Azide | NaN₃ | 2-(3-Azidopropyl)thiolane-2-carbaldehyde |

| Methoxide | NaOCH₃ | 2-(3-Methoxypropyl)thiolane-2-carbaldehyde |

| Thioacetate | KSAc | 2-(3-Acetylthiopropyl)thiolane-2-carbaldehyde |

Elimination Reactions (E1 and E2 Pathways) to Form Unsaturated Linkages

Under basic conditions, this compound can undergo elimination reactions to form an unsaturated linkage. The primary chloride is susceptible to both E1 and E2 elimination pathways, with the E2 mechanism generally favored by strong, sterically hindered bases.

The most probable elimination product is 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde (B13201756), resulting from the removal of a proton from the carbon adjacent to the chloropropyl group (β-elimination). The choice of base and reaction conditions can influence the yield of the elimination product versus the substitution product. For instance, a strong, non-nucleophilic base like potassium tert-butoxide would favor the E2 elimination pathway.

While no direct synthesis of 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde via elimination from the chloropropyl precursor is explicitly documented, the existence and characterization of the allyl-substituted thiolane carbaldehyde suggest that such an elimination is a feasible synthetic route. vulcanchem.com

Functional Group Interconversions on the Propyl Chain

The chloro group on the propyl side chain serves as a versatile handle for a variety of functional group interconversions beyond direct nucleophilic substitution. These transformations expand the synthetic utility of this compound, allowing for the introduction of a wider range of functionalities.

For example, the conversion of the chloride to an iodide via the Finkelstein reaction, using sodium iodide in acetone, can enhance its reactivity towards weaker nucleophiles. Subsequent reaction with a soft nucleophile like potassium thioacetate would proceed more readily with the iodo-analogue. chemicalbook.com

Furthermore, the azide derivative, obtained from the reaction with sodium azide, can be readily reduced to the corresponding primary amine, 2-(3-aminopropyl)thiolane-2-carbaldehyde, using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This opens up avenues for further derivatization, such as amide or sulfonamide formation.

Stereochemical Aspects of Reactivity and Selectivity

The presence of a chiral center at the C2 position of the thiolane ring introduces significant stereochemical considerations in the reactions of this compound. The stereochemistry of the starting material can influence the diastereoselectivity of reactions occurring at the aldehyde or on the side chain.

Diastereoselectivity in Reactions Adjacent to the Chiral Center

Reactions involving nucleophilic addition to the aldehyde group are expected to exhibit diastereoselectivity due to the influence of the adjacent chiral center. The stereochemical outcome of such reactions can often be predicted using established models such as Cram's rule or the Felkin-Anh model.

According to the Felkin-Anh model, the largest substituent on the α-carbon (in this case, the 3-chloropropyl group) orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing over the smallest substituent (a hydrogen atom in the case of an aldehyde). This model would predict the formation of one diastereomer in excess.

For instance, the reduction of the aldehyde with a hydride reagent or the addition of a Grignard reagent would be expected to yield a pair of diastereomeric alcohols, with one being the major product. The degree of diastereoselectivity will depend on the steric bulk of the nucleophile and the substituents on the thiolane ring.

While specific studies on the diastereoselective reactions of this compound are scarce, the principles of stereocontrol in nucleophilic additions to α-chiral aldehydes are well-established and would be applicable to this system. The ability to control the stereochemistry of the newly formed stereocenter is crucial for the synthesis of stereochemically defined molecules.

Table 3: Predicted Major Diastereomer in Nucleophilic Addition to this compound based on the Felkin-Anh Model

| Nucleophile | Reagent | Predicted Major Product Diastereomer |

| Hydride | NaBH₄ | (2R)-1-((2R)-2-(3-Chloropropyl)thiolan-2-yl)ethanol |

| Methyl | CH₃MgBr | (2S)-1-((2R)-2-(3-Chloropropyl)thiolan-2-yl)ethanol |

Note: The predicted stereochemistry assumes an (R)-configuration at the C2 position of the thiolane ring for illustrative purposes.

Detailed Mechanistic Investigations using Kinetic and Isotopic Labeling Studies

Similarly, a thorough search of scientific databases reveals no published kinetic or isotopic labeling studies for reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms, identifying rate-determining steps, and understanding the formation of intermediates. The absence of this research means there are no empirical data to support a detailed discussion of the reaction pathways for this compound.

Derivatization and Structural Modification of 2 3 Chloropropyl Thiolane 2 Carbaldehyde

Synthesis of Advanced Aldehyde Derivatives

The aldehyde group is a versatile functional handle that can be converted into a variety of other functionalities.

The reduction of the aldehyde in 2-(3-chloropropyl)thiolane-2-carbaldehyde can yield the corresponding primary alcohol, (2-(3-chloropropyl)thiolan-2-yl)methanol. The introduction of a chiral center during this reduction is of significant interest in asymmetric synthesis. The use of chiral reducing agents can lead to the formation of enantiomerically enriched alcohols.

Key Research Findings:

Asymmetric Reduction: The use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP), are well-established methods for the enantioselective reduction of prochiral aldehydes. The steric hindrance around the aldehyde, posed by the quaternary carbon of the thiolane ring, would likely influence the choice of catalyst and reaction conditions to achieve high enantioselectivity.

Diastereoselective Reduction: If a chiral center already exists in the molecule, substrate-controlled diastereoselective reductions can be employed. For instance, Cram's rule or the Felkin-Anh model could predict the stereochemical outcome of the reduction by nucleophilic hydrides like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 1: Prospective Chiral Reducing Agents for this compound

| Reducing Agent/System | Expected Product Stereochemistry | Potential Advantages |

| (R)-Alpine-Borane | Predominantly one enantiomer of the alcohol | High enantioselectivity for certain aldehyde classes. |

| Ru-(S)-BINAP/H₂ | Predominantly the opposite enantiomer of the alcohol | Catalytic, high turnover numbers, broad substrate scope. |

| Sodium Borohydride (NaBH₄) | Racemic mixture of the alcohol (without chiral influence) | Mild, inexpensive, and easy to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Racemic mixture of the alcohol (without chiral influence) | More reactive than NaBH₄, effective for hindered aldehydes. |